physical and chemical properties of 2-Diphenylphosphino-6-methylpyridine
physical and chemical properties of 2-Diphenylphosphino-6-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Diphenylphosphino-6-methylpyridine, a versatile phosphine ligand. This document includes key physical and spectral data, a detailed synthesis protocol, and an experimental methodology for its application in Suzuki-Miyaura cross-coupling reactions.
Core Physical and Chemical Properties
2-Diphenylphosphino-6-methylpyridine is a white to almost white crystalline solid.[1] It is a key bidentate phosphine-pyridine ligand used in organometallic synthesis and catalysis, valued for its ability to form stable metal complexes.[2][3] The compound is soluble in polar organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). It is sensitive to air and should be stored under an inert atmosphere.[1]
| Property | Value | Reference(s) |
| Molecular Formula | C₁₈H₁₆NP | [4][5][6] |
| Molecular Weight | 277.31 g/mol | [1][6][7][8] |
| Melting Point | 81-83 °C | [3][7] |
| Boiling Point | 390.3 °C at 760 mmHg | [7] |
| Appearance | White to Almost white powder/crystal | [1] |
| Purity | >95.0% (GC) | [1] |
Spectral Data
The structural identity of 2-Diphenylphosphino-6-methylpyridine is confirmed by various spectroscopic techniques.
| Spectroscopy | Data | Reference(s) |
| ³¹P NMR | A signal is observed, characteristic of a triarylphosphine. | [8] |
| ¹H NMR | Spectra of its metal complexes show characteristic signals for the methyl and aromatic protons. | |
| ¹³C NMR | Spectra of its metal complexes show distinct signals for the pyridine and phenyl carbons. | |
| Infrared (IR) | The IR spectrum of its metal complexes displays characteristic bands for the pyridine and phenyl groups. |
Experimental Protocols
Synthesis of 2-Diphenylphosphino-6-methylpyridine
The synthesis of 2-Diphenylphosphino-6-methylpyridine can be achieved through the reaction of 2-chloro-6-methylpyridine with diphenylphosphine.
Materials:
-
2-chloro-6-methylpyridine
-
Diphenylphosphine
-
A suitable base (e.g., potassium carbonate)
-
Anhydrous polar solvent (e.g., Dimethylformamide - DMF)
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve 2-chloro-6-methylpyridine and a stoichiometric amount of a suitable base in the anhydrous polar solvent.
-
To this solution, add diphenylphosphine dropwise at room temperature with stirring.
-
Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with deionized water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-Diphenylphosphino-6-methylpyridine as a white solid.
Application in Suzuki-Miyaura Cross-Coupling
2-Diphenylphosphino-6-methylpyridine serves as an effective ligand in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of C-C bonds.
Materials:
-
Aryl halide (e.g., aryl bromide)
-
Arylboronic acid
-
Palladium catalyst precursor (e.g., Pd(OAc)₂)
-
2-Diphenylphosphino-6-methylpyridine (ligand)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Solvent system (e.g., 1,4-dioxane/water)
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
In a separate vial, prepare the catalyst by dissolving the palladium precursor (e.g., 2 mol%) and 2-Diphenylphosphino-6-methylpyridine (4 mol%) in the solvent.
-
Seal the reaction vessel with a septum and purge with an inert gas for 10-15 minutes.
-
Add the solvent system (e.g., 1,4-dioxane and deionized water) via syringe.
-
Inject the prepared catalyst solution into the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
This guide provides essential technical information for the effective use of 2-Diphenylphosphino-6-methylpyridine in a research and development setting. For further details on specific applications, consulting the primary literature is recommended.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. 2-Diphenylphosphino-6-methylpyridine | Orgasynth [orgasynth.com]
- 4. spectrabase.com [spectrabase.com]
- 5. Pyridine, 2-(diphenylphosphino)-6-methyl- | CymitQuimica [cymitquimica.com]
- 6. rsc.org [rsc.org]
- 7. 2-Diphenylphosphino-6-methylpyridine | C18H16NP | CID 5242583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. From Mono- to Polynuclear 2-(Diphenylphosphino)pyridine-Based Cu(I) and Ag(I) Complexes: Synthesis, Structural Characterization, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
